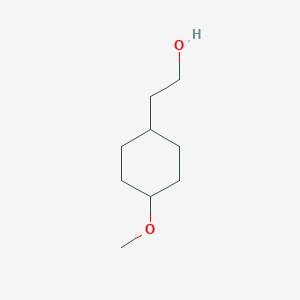
2-(4-Methoxycyclohexyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxycyclohexyl)ethan-1-OL is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is a cyclohexane derivative with a methoxy group at the 4-position and an ethan-1-ol group attached to the cyclohexane ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methoxycyclohexanone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohexyl)ethan-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form corresponding alkanes using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-methoxycyclohexanone.
Reduction: 4-methoxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxycyclohexyl)ethan-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxycyclohexyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar in structure but with a phenyl ring instead of a cyclohexane ring.
2-(4-Methoxycyclohexyl)ethan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
Uniqueness
2-(4-Methoxycyclohexyl)ethan-1-OL is unique due to its specific combination of a methoxy group and an ethan-1-ol group attached to a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(4-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-4-2-8(3-5-9)6-7-10/h8-10H,2-7H2,1H3 |
InChI Key |
PKHSNRPWGOUFCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
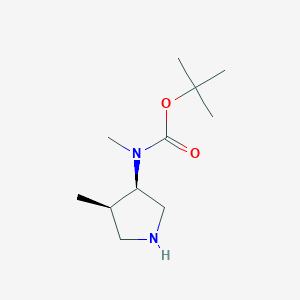
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
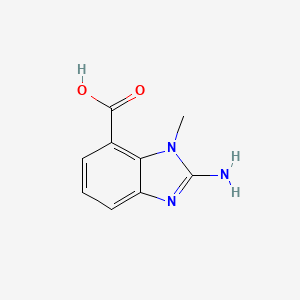
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
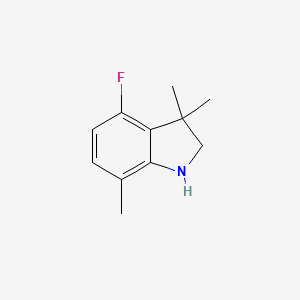
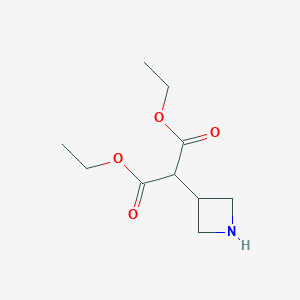
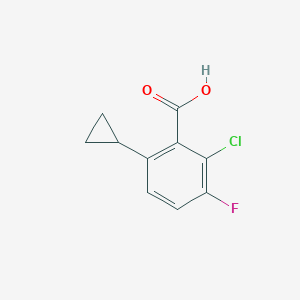

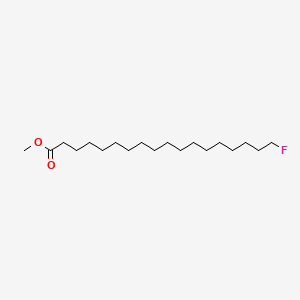
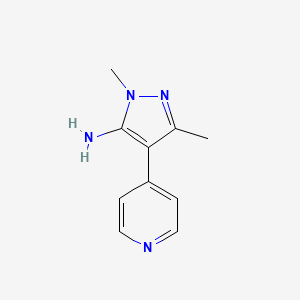
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine](/img/structure/B13327559.png)
![Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)

